2,4-二氯苯甲酰甲酸乙酯

描述

Ethyl 2,4-dichlorobenzoylformate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs or functional groups. For instance, the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate involves a chlorophenyl group, which is also present in ethyl 2,4-dichlorobenzoylformate . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, includes a chlorobenzylidene moiety, which shares the chlorinated aromatic characteristic with ethyl 2,4-dichlorobenzoylformate .

Synthesis Analysis

The synthesis of related compounds involves specific reactions such as the Knoevenagel condensation, which is a method that could potentially be applied to the synthesis of ethyl 2,4-dichlorobenzoylformate. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized using a Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . This suggests that a similar approach might be used for synthesizing ethyl 2,4-dichlorobenzoylformate by condensing an appropriate dichlorobenzaldehyde with ethyl acetoacetate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2,4-dichlorobenzoylformate has been characterized by X-ray diffraction analysis. For instance, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate reveals a six-membered ring adopting a boat conformation with specific bond distances indicating the presence of double bonds . Although the exact structure of ethyl 2,4-dichlorobenzoylformate is not provided, it can be inferred that X-ray crystallography would be a suitable technique for its structural analysis.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of ethyl 2,4-dichlorobenzoylformate. However, the related compound ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized and its reactivity could provide insights into the potential reactivity of ethyl 2,4-dichlorobenzoylformate. The presence of the ester group in these compounds suggests that they may undergo similar reactions, such as hydrolysis or nucleophilic attack at the carbonyl carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2,4-dichlorobenzoylformate are not directly reported in the provided papers. However, the related compounds exhibit properties such as crystallization in specific crystal systems and space groups, and the presence of intra- and intermolecular hydrogen bonds . These properties are indicative of the solid-state characteristics that ethyl 2,4-dichlorobenzoylformate might also possess. Additionally, the antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate suggest that ethyl 2,4-dichlorobenzoylformate could also be evaluated for similar biological activities .

科学研究应用

1. 环境影响和毒理学研究

- 除草剂毒性和环境存在:对 2,4-D 除草剂(一种与 2,4-二氯苯甲酰甲酸乙酯结构相关的化合物)的研究揭示了其在农业中的广泛应用和潜在的环境影响。研究重点关注其毒性、致突变性,以及迫切需要对其在生态系统中的归宿进行全面评估,以减轻对非目标物种的不利影响(Zuanazzi, Ghisi, & Oliveira, 2020)。

2. 化学循环和材料科学

- 聚合物回收:聚对苯二甲酸乙二醇酯 (PET) 的化学回收,这是一个涉及水解和糖解的过程,强调了化学转化在回收和可持续发展努力中的重要性。此类研究突出了包括 2,4-二氯苯甲酰甲酸乙酯在内的化合物在创新回收技术中发挥作用的潜力(Karayannidis & Achilias, 2007)。

3. 分析方法和传感器开发

- 化学传感器:对用于开发化学传感器的 4-甲基-2,6-二甲酰苯酚的研究展示了化合物在检测各种分析物中的多样化应用。此类研究表明 2,4-二氯苯甲酰甲酸乙酯有可能为新型化学传感器的开发做出贡献(Roy, 2021)。

4. 食品安全和污染物

- 食品和饮料中的污染物分析:对发酵食品中的一种污染物乙基氨基甲酸酯的研究突出了监测和减轻食品中化学污染物对健康潜在风险的关键需求。这一研究背景从语境上表明了研究 2,4-二氯苯甲酰甲酸乙酯等化合物在食品安全中的更广泛相关性(Weber & Sharypov, 2009)。

安全和危害

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . If inhaled or ingested, medical attention should be sought immediately .

未来方向

While specific future directions for Ethyl 2,4-dichlorobenzoylformate are not mentioned in the sources I found, it’s clear that this compound is used for research purposes . Therefore, future directions may include further studies to understand its properties, synthesis methods, and potential applications.

属性

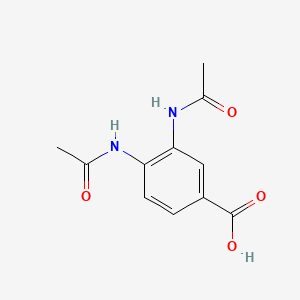

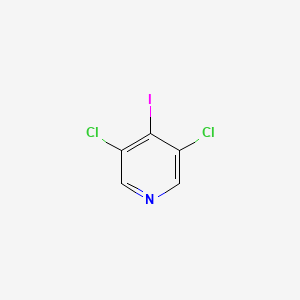

IUPAC Name |

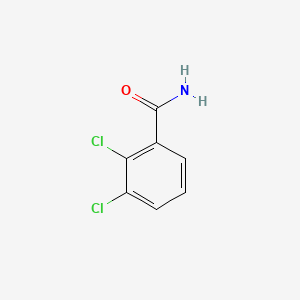

ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENLPPADOGFHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371341 | |

| Record name | ETHYL 2,4-DICHLOROBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34966-51-3 | |

| Record name | Ethyl 2,4-dichloro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34966-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2,4-DICHLOROBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。